molecular formula C30H23BrN4O B2485682 6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 324759-72-0

6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2485682
CAS No.: 324759-72-0
M. Wt: 535.445
InChI Key: XLRVDYXSHNHOMS-UHFFFAOYSA-N
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Description

6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23BrN4O and its molecular weight is 535.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The compound is involved in various synthesis processes and structural studies. For instance, Şahin et al. (2011) synthesized compounds related to the one , focusing on their crystal and molecular structures. These compounds were analyzed using methods like IR, NMR, ESI-MS, and X-ray diffraction, complemented with density functional method (DFT) studies (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Antimicrobial and Antiviral Activities

Compounds similar to the one have been prepared as antimicrobial agents. Ansari and Khan (2017) created novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showing potent antimicrobial activity (Ansari & Khan, 2017). Additionally, Selvam et al. (2010) synthesized similar compounds for in vitro antiviral activity against viruses like HIV and HSV (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Antiproliferative Activity

Minegishi et al. (2015) found that certain derivatives, similar in structure, possess antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This suggests potential for cancer research (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Biological Applications

Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds containing lawsone, which showed antioxidant and antitumor activities, indicating the potential of such compounds in biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Evaluation of Toxicity and Antioxidant Activity

Jasril et al. (2019) synthesized pyrazoline analogues, including ones similar to the compound , to evaluate their toxicity and antioxidant activity. This research contributes to understanding the safety profile and potential health benefits of these compounds (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).

Design and Pharmacological Evaluation

Patel et al. (2013) prepared pyrazolines based thiazolidin-4-one derivatives, investigating their properties for potential applications in cancer and HIV treatment (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Luminescence Properties

Trilleras et al. (2017) synthesized 5-Aryl-3-(2-methoxynaphthalen-6-yl)-1-phenylpyrazoline derivatives, which exhibited promising luminescence properties in both solution and solid state. This suggests potential applications in fields like material science and photonics (Trilleras, González-López, León-Jaramillo, Pérez-Gamboa, Puello-Polo, Romo, Ortíz, & Quiroga, 2017).

Crystalline Forms and Formulations

Norman (2014) claims crystalline forms and formulations of a compound structurally related to the one for treating respiratory diseases. This highlights its importance in medicinal chemistry and drug formulation (Norman, 2014).

Properties

IUPAC Name

6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVDYXSHNHOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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